2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide
Description
The compound 2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide (CAS: 914266-57-2; molecular formula: C₁₇H₁₇FN₄O₂S) is a heterocyclic molecule featuring a thiazole core substituted with a carboxamide group and a 4-(4-fluorophenyl)-2-(hydroxymethyl)oxazole moiety. This structure combines pharmacophoric elements such as fluorine (enhancing lipophilicity and metabolic stability) and hydroxymethyl (contributing to hydrogen bonding) .
Properties
CAS No. |
914265-99-9 |
|---|---|
Molecular Formula |
C17H16FN3O3S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-1,3-oxazol-5-yl]-N-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN3O3S/c1-9(2)19-16(23)12-8-25-17(20-12)15-14(21-13(7-22)24-15)10-3-5-11(18)6-4-10/h3-6,8-9,22H,7H2,1-2H3,(H,19,23) |
InChI Key |
ONEAEZGPCCTLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CSC(=N1)C2=C(N=C(O2)CO)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through a cyclization reaction involving a suitable precursor. The fluorophenyl group is introduced via electrophilic aromatic substitution, and the thiazolecarboxamide moiety is formed through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxazole or thiazole rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Its stability and reactivity make it suitable for use in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the oxazole and thiazole rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest analogs include thiazole- and oxazole-based derivatives with fluorophenyl, hydroxymethyl, or carboxamide substituents. Key structural differences and similarities are summarized below:
Key Observations :
- Fluorophenyl Substitution : The 4-fluorophenyl group is a common feature in analogs, enhancing binding to hydrophobic enzyme pockets and improving metabolic stability .
- Hydroxymethyl vs. Methyl : The hydroxymethyl group in the target compound may improve solubility compared to methyl-substituted analogs (e.g., 914287-34-6) but could reduce membrane permeability .
- Carboxamide Variations : The N-isopropyl carboxamide in the target compound contrasts with bulkier substituents (e.g., cyclopropane-carboxamide in compound 85), which may influence target selectivity .
Anticancer Activity
- Compound 7b (thiadiazole derivative): IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2 cells. Activity attributed to the methylthiophene and phenyl groups enhancing hydrophobic interactions .
- Compound 11 (thiazole derivative): IC₅₀ = 1.98 ± 1.22 µg/mL. The α-halo ketone substituent facilitates DNA intercalation .
Enzyme Inhibition
- R59949 (quinazolinone derivative): Inhibits diacylglycerol kinases. The bis-(4-fluorophenyl)methylene group is critical for binding .
- Target Compound : The 4-fluorophenyl and hydroxymethyl groups could similarly interact with kinase active sites, though this remains speculative without experimental validation .
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